molecular formula C12H18N2O2 B1508620 3-(2-Boc-aminoethyl)pyridine CAS No. 215305-99-0

3-(2-Boc-aminoethyl)pyridine

Cat. No.: B1508620
CAS No.: 215305-99-0
M. Wt: 222.28 g/mol
InChI Key: USVPFSNESMWFKV-UHFFFAOYSA-N
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Description

3-(2-Boc-aminoethyl)pyridine is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One significant application of 3-(2-Boc-aminoethyl)pyridine is in the development of antiviral agents. Research indicates that derivatives of pyridine compounds exhibit anti-HIV properties. Specifically, pyridine-fused macrocyclic compounds have been synthesized to selectively down-modulate the human CD4 protein, which is crucial for HIV entry into cells. These compounds show promise as potential therapeutic agents against HIV and related diseases, demonstrating a wide range of potencies that surpass traditional compounds like CADA .

Cancer Therapeutics
The compound's structure allows for modifications that enhance its interaction with biological targets. For instance, derivatives have been explored for their ability to target sortilin, a protein implicated in various cancers and neurodegenerative diseases. The structural modifications involving this compound can lead to improved binding affinities and selectivities, making it a valuable scaffold in drug design .

Bioconjugation and Chemical Biology

Targeted Drug Delivery
this compound serves as a versatile linker in bioconjugation strategies. Its Boc-protected amino group can be utilized for attaching various biomolecules, including peptides and nucleic acids, facilitating targeted delivery systems. This application is particularly relevant in the development of antibody-drug conjugates (ADCs) where precise targeting is essential for therapeutic efficacy .

Fluorescent Probes
The compound has also been investigated as a component in fluorescent probes used for biological imaging. The incorporation of this compound into macrocyclic structures enhances the stability and specificity of these probes, allowing for better visualization of cellular processes in real-time .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized to modify polymer backbones, enhancing their properties for various applications such as drug delivery systems and biosensors. Its ability to form stable complexes with metal ions makes it suitable for creating functionalized materials with tailored properties .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnti-HIV agents
Cancer therapeutics
BioconjugationTargeted drug delivery
Fluorescent probes
Materials SciencePolymer modification

Case Studies

  • Anti-HIV Research : A study demonstrated that pyridine-fused macrocycles derived from this compound exhibited enhanced anti-HIV activity compared to traditional compounds. The structure-activity relationship (SAR) indicated that specific modifications could significantly improve potency against HIV entry inhibitors .
  • Bioconjugation Techniques : Researchers successfully employed this compound as a linker in the synthesis of ADCs, achieving targeted delivery to cancer cells while minimizing off-target effects. This approach highlighted the compound's utility in developing more effective cancer therapies .
  • Fluorescent Probes Development : A recent advancement involved using this compound in the formulation of fluorescent probes that allow real-time monitoring of cellular activities, providing insights into biological processes at the molecular level .

Properties

CAS No.

215305-99-0

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl N-(2-pyridin-3-ylethyl)carbamate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h4-5,7,9H,6,8H2,1-3H3,(H,14,15)

InChI Key

USVPFSNESMWFKV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(CC1=CN=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN=CC=C1

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.